Ethyl 4'-acetyl-2-amino-1',5'-dimethyl-2'-oxospiro[chromene-4,3'-pyrrole]-3-carboxylate
Overview
Description
Ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chromene ring fused to a pyrrole ring, with various functional groups such as acetyl, amino, and carboxylate groups. The spiro structure imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde in the presence of an acid catalyst.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Spiro Fusion: The chromene and pyrrole rings are fused together through a cyclization reaction, often involving a Lewis acid catalyst.
Functional Group Modifications: The acetyl, amino, and carboxylate groups are introduced through various functional group transformations, such as acetylation, amination, and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), acid catalysts (e.g., sulfuric acid)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
Ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cell behavior and function.
Comparison with Similar Compounds
Ethyl 4’-acetyl-2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other spirochromenes and spiro-pyrroles, such as spiro[chromene-4,3’-pyrrolidine] and spiro[chromene-4,3’-pyrrolidin-2-one].
Uniqueness: The presence of specific functional groups, such as the acetyl, amino, and carboxylate groups, distinguishes this compound from other similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4'-acetyl-2-amino-1',5'-dimethyl-2'-oxospiro[chromene-4,3'-pyrrole]-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-5-25-17(23)15-16(20)26-13-9-7-6-8-12(13)19(15)14(11(3)22)10(2)21(4)18(19)24/h6-9H,5,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCKBDJBUNUEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C13C(=C(N(C3=O)C)C)C(=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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